molecular formula C12H10N2O2 B1202896 3-Furan-2-yl-N-pyridin-3-yl-acrylamide

3-Furan-2-yl-N-pyridin-3-yl-acrylamide

Cat. No.: B1202896
M. Wt: 214.22 g/mol
InChI Key: ZETGWKCJXLTOQB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanyl)-N-(3-pyridinyl)-2-propenamide is an aromatic amide.

Scientific Research Applications

Green Organic Chemistry Synthesis

In the field of green organic chemistry, 3-Furan-2-yl-N-pyridin-3-yl-acrylamide has been utilized in the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide under microwave radiation. This process also involves the use of filamentous marine and terrestrial-derived fungi, specifically in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl) propanamide. This highlights its role in producing compounds with uncommon CN-bearing stereogenic centers, contributing significantly to organic chemistry and biotransformation studies (Jimenez et al., 2019).

Role in Phleomycin Amplification

Another application of compounds structurally similar to this compound is in the enhancement of phleomycin effects. Research has shown that condensation of 3-aminocrotonamide with certain esters forms pyrimidin-4(3H)-ones with substituents like furan-2'-yl. These compounds, particularly the pyridinyl derivatives, have been studied for their ability to amplify the effects of phleomycin against bacteria like Escherichia coli (Brown & Cowden, 1982).

Neuropharmacological Aspects

A closely related compound, 3-Furan-2-yl-N-p-tolyl-acrylamide, has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. This compound has shown potential in influencing anxiety-like behavior in mice, suggesting its relevance in neuropharmacological research. This application indicates a possible avenue for therapeutic use in anxiety and depression disorders (Targowska-Duda et al., 2019).

Antiviral and Antidepressant Potential

Research into similar furan-2-yl compounds has demonstrated their potential in antiviral and antidepressant applications. These studies involve the synthesis and evaluation of various derivatives, showcasing their biological activity against viruses and their influence on depressive symptoms, further highlighting the chemical's potential in medicinal chemistry (El-Telbani et al., 2011).

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C12H10N2O2/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1-9H,(H,14,15)/b6-5+

InChI Key

ZETGWKCJXLTOQB-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=CO2

SMILES

C1=CC(=CN=C1)NC(=O)C=CC2=CC=CO2

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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